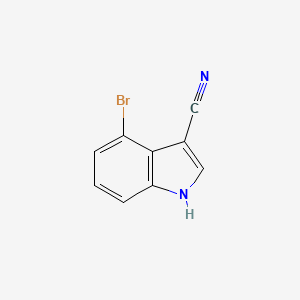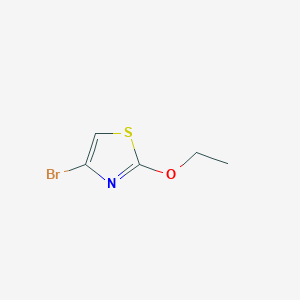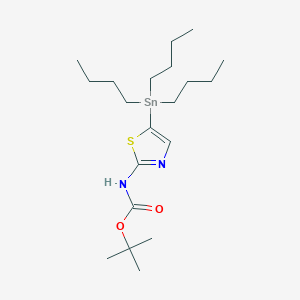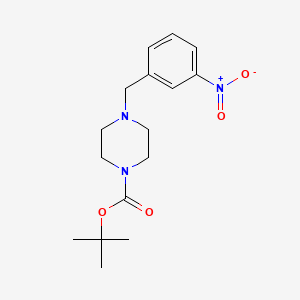
1-Boc-4-(3-Nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-Boc-4-(3-Nitrobenzyl)piperazine is a derivative of piperazine featuring a tert-butoxycarbonyl (Boc) protective group and a 3-nitrobenzyl substituent. Piperazine derivatives are of significant interest in pharmaceutical chemistry due to their versatility as intermediates in the synthesis of various therapeutic agents.
Synthesis Analysis
The synthesis of piperazine derivatives can be complex, involving multiple steps such as alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine involves these steps and achieves a total yield of 48.2% . Similarly, the synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which are structurally related to 1-Boc-4-(3-Nitrobenzyl)piperazine, involves cyclization reactions and subsequent deprotection and reduction steps .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of 1-(2,3-dichlorophenyl)piperazine was confirmed by IR and 1H-NMR . Additionally, the crystal structures of related compounds, such as 1,4-bis(4-nitrosophenyl)piperazine, have been reported, providing insights into the conformation of the piperazine ring and the coordination of substituents .
Chemical Reactions Analysis
Piperazine derivatives can participate in a variety of chemical reactions, forming complexes with metals or undergoing further functionalization. The reaction of 1,4-bis(4-nitrosophenyl)piperazine with metal centers such as rhodium(III) and iridium(III) leads to the formation of dinuclear complexes, showcasing the ligand's ability to bridge between metal centers . These reactions are characterized by spectroscopic methods and crystallography, revealing the coordination environment and geometry of the resulting complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including 1-Boc-4-(3-Nitrobenzyl)piperazine, can be studied through spectroscopic and computational methods. Spectroscopic investigations such as FT-IR, FT-Raman, UV, and NMR provide detailed information about the vibrational modes, electronic structure, and chemical shifts of the compound . Computational methods like density functional theory (DFT) calculations help predict molecular geometries, vibrational frequencies, and other properties such as charge distribution, molecular electrostatic potential, and non-linear optical properties . These studies are essential for understanding the behavior of the compound in various environments and its potential applications in materials science and pharmaceuticals.
Aplicaciones Científicas De Investigación
-
Medicinal Chemistry
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
- Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Synthesis of Piperazines
- 1-Boc-piperazine may be used in the preparation of series of (m -phenoxy)phenyl substituted piperazine derivatives .
- It can also be used in the termination step during synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .
- It can be used in the preparation of monosubstituted piperazines, e.g. in the synthesis of indazole DNA gyrase inhibitors .
-
Catalysis
-
Pharmaceuticals
-
Chemical Synthesis
-
Material Science
Propiedades
IUPAC Name |
tert-butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)18-9-7-17(8-10-18)12-13-5-4-6-14(11-13)19(21)22/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTWAJBOXCYPAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383744 |
Source


|
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(3-Nitrobenzyl)piperazine | |
CAS RN |
203047-33-0 |
Source


|
| Record name | tert-Butyl 4-[(3-nitrophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

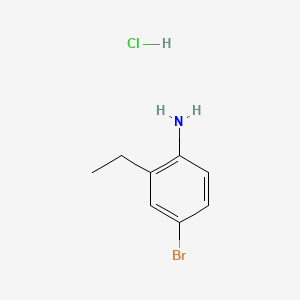
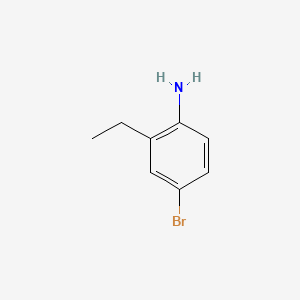

![1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride](/img/structure/B1273666.png)
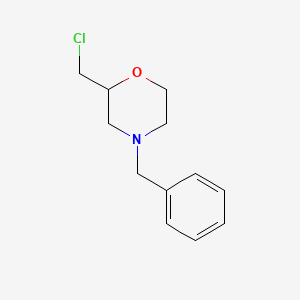


![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)


